2-Chloro-5-methyl-5,6,7,8-tetrahydro-4h-[1,3]thiazolo[5,4-c]azepin-4-one
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Overview
Description
2-Chloro-5-methyl-5,6,7,8-tetrahydro-4h-[1,3]thiazolo[5,4-c]azepin-4-one is a heterocyclic compound that features a thiazole ring fused with an azepine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-5,6,7,8-tetrahydro-4h-[1,3]thiazolo[5,4-c]azepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with an azepine precursor in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as ethanol or triethylamine and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-5,6,7,8-tetrahydro-4h-[1,3]thiazolo[5,4-c]azepin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazoloazepine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-methyl-5,6,7,8-tetrahydro-4h-[1,3]thiazolo[5,4-c]azepin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-5,6,7,8-tetrahydro-4h-[1,3]thiazolo[5,4-c]azepin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways involved can vary depending on the specific application and target organism .
Comparison with Similar Compounds
Similar Compounds
Thiamethoxam: A thiazole-based insecticide with systemic properties.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Uniqueness
2-Chloro-5-methyl-5,6,7,8-tetrahydro-4h-[1,3]thiazolo[5,4-c]azepin-4-one is unique due to its fused thiazole-azepine structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
919788-66-2 |
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Molecular Formula |
C8H9ClN2OS |
Molecular Weight |
216.69 g/mol |
IUPAC Name |
2-chloro-5-methyl-7,8-dihydro-6H-[1,3]thiazolo[5,4-c]azepin-4-one |
InChI |
InChI=1S/C8H9ClN2OS/c1-11-4-2-3-5-6(7(11)12)13-8(9)10-5/h2-4H2,1H3 |
InChI Key |
HNRTUFYHUMQKAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C(C1=O)SC(=N2)Cl |
Origin of Product |
United States |
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